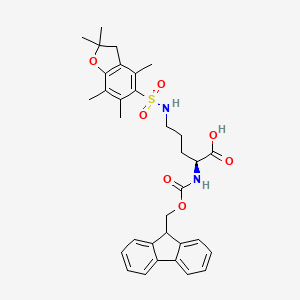

Fmoc-L-Orn(Pbf)-OH

Description

Evolution and Principles of SPPS Methodologies

The journey to modern peptide synthesis was marked by a pivotal innovation: Solid-Phase Peptide Synthesis (SPPS), developed by R.B. Merrifield, an achievement that earned him the Nobel Prize in Chemistry in 1984. csic.es Prior to SPPS, peptides were constructed in a solution phase, a laborious process that required the purification of the peptide intermediate after each amino acid addition, often leading to significant product loss. csic.es

SPPS transformed the field by anchoring the first amino acid of a peptide sequence to an insoluble, solid support, typically a polymer resin. csic.eswikipedia.org The peptide chain is then elongated step-by-step while remaining attached to this support. bachem.com Each cycle of amino acid addition involves three main stages:

Deprotection: Removal of a temporary protecting group from the N-terminal (α-amino) group of the growing peptide chain. bachem.com

Coupling: Activation and subsequent reaction of the next protected amino acid's C-terminal (carboxyl) group with the newly freed N-terminal amine of the peptide chain. oup.com

Washing: Excess reagents and soluble by-products are simply washed away by filtration, a key advantage that allows for the use of excess reactants to drive the coupling reaction to completion and maximize yield. csic.esiris-biotech.de

This cyclical process is repeated until the desired peptide sequence is fully assembled. wikipedia.org Finally, the completed peptide is cleaved from the solid support, and any permanent protecting groups on the amino acid side chains are removed. biosynth.com The introduction of SPPS dramatically increased the speed and efficiency of peptide synthesis, making it possible to create long and complex peptides and automating the entire process. openaccessjournals.comoup.com

The Role of Orthogonal Protecting Group Strategies in Peptide Synthesis

The success of SPPS hinges on the sophisticated use of protecting groups. rsc.org These are chemical moieties that temporarily block reactive functional groups on the amino acids to prevent unwanted side reactions during the synthesis process. biosynth.comaltabioscience.com A crucial concept in this regard is "orthogonality." An orthogonal protecting group strategy involves using two or more different classes of protecting groups that can be removed under distinct chemical conditions without affecting the others. iris-biotech.defiveable.mejocpr.com This allows for precise, selective deprotection at specific stages of the synthesis.

In SPPS, this typically involves:

A temporary protecting group for the α-amino group of each incoming amino acid. This group is removed at the beginning of each coupling cycle. iris-biotech.de

Permanent protecting groups for the reactive side chains of certain amino acids. These remain intact throughout the chain assembly and are only removed during the final cleavage of the peptide from the resin. oup.comiris-biotech.de

The most widely adopted orthogonal system in modern SPPS is the Fmoc/tBu strategy . bachem.comiris-biotech.de This approach pairs the base-labile Fmoc group for temporary Nα-protection with acid-labile groups (like tert-butyl (tBu), trityl (Trt), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)) for permanent side-chain protection. wikipedia.orgpeptide.com

The primary role of the Nα-amino protecting group is to prevent the self-polymerization of amino acids and ensure that peptide bond formation occurs in a controlled, stepwise manner. altabioscience.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern orthogonal SPPS. wikipedia.org Introduced by Carpino and Han, the Fmoc group is stable to acidic conditions but can be readily and rapidly removed by treatment with a mild base, typically a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgnih.gov

This base-lability is the key to its orthogonality with acid-labile side-chain protecting groups. altabioscience.com The older Boc/Bzl strategy, in contrast, used the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection, requiring repeated treatments with acid that could prematurely cleave some side-chain protecting groups. altabioscience.compeptide.com The milder conditions of the Fmoc strategy allow for the synthesis of more complex and sensitive peptides, including those with post-translational modifications that are unstable to harsh acidic conditions. nih.gov

Many amino acids have reactive functional groups in their side chains (e.g., amines, carboxyls, hydroxyls, thiols) that must be masked to prevent them from interfering with peptide bond formation. biosynth.comaltabioscience.com The selection of a side-chain protecting group in Fmoc-SPPS is governed by several critical requirements:

It must be stable to the basic conditions used for Fmoc group removal (e.g., piperidine). altabioscience.com

It must be stable during the coupling reactions. altabioscience.com

It must be cleanly removable at the end of the synthesis, typically with a strong acid like trifluoroacetic acid (TFA), during the final cleavage from the resin. altabioscience.com

For the amino acid L-ornithine, which contains a primary amine on its δ-carbon side chain, a robust protecting group is essential. While the Boc group is commonly used for the side chain of ornithine (Fmoc-L-Orn(Boc)-OH), the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group represents an alternative strategy, more commonly associated with protecting the guanidino group of arginine. thermofisher.comsigmaaldrich.com

The Pbf group is highly effective and widely used in Fmoc chemistry. nih.gov It is known for its high stability to the basic conditions of Fmoc deprotection while being efficiently cleaved by TFA. thermofisher.compeptide.com The use of Pbf for protecting the side chain of arginine, Fmoc-Arg(Pbf)-OH, is standard practice because it is more easily cleaved and less prone to side reactions during cleavage compared to older protecting groups like Pmc or Mtr. thermofisher.compeptide.com By extension, Fmoc-L-Orn(Pbf)-OH leverages these favorable properties for the protection of ornithine's side-chain amine, ensuring the integrity of the peptide during synthesis.

Table 1: Comparison of Common Side-Chain Protecting Groups in Fmoc-SPPS

| Amino Acid | Functional Group | Common Protecting Group | Cleavage Condition |

| Arginine (Arg) | Guanidino | Pbf (pentamethyldihydrobenzofuran-sulfonyl) | Strong Acid (TFA) |

| Lysine (B10760008) (Lys) | Amino | Boc (tert-butyloxycarbonyl) | Strong Acid (TFA) |

| Ornithine (Orn) | Amino | Boc (tert-butyloxycarbonyl) | Strong Acid (TFA) |

| Aspartic Acid (Asp) | Carboxyl | OtBu (tert-butyl ester) | Strong Acid (TFA) |

| Cysteine (Cys) | Sulfhydryl | Trt (Trityl) | Strong Acid (TFA) |

| Tyrosine (Tyr) | Phenol | tBu (tert-butyl) | Strong Acid (TFA) |

This table illustrates the standard orthogonal protection scheme where different acid-labile groups protect various side chains, all of which are removed simultaneously with the final TFA cleavage. altabioscience.comthermofisher.com

Significance of Protected Amino Acid Building Blocks in Modern Peptide Chemistry

Protected amino acid building blocks like this compound are the fundamental units of modern peptide synthesis. Their availability in high purity is crucial for the successful construction of high-quality peptides. nih.gov The use of these pre-protected derivatives provides several key advantages:

Prevents Side Reactions: It ensures that the peptide chain elongates only in the intended sequence. altabioscience.com

Enables Orthogonality: The specific combination of Nα- and side-chain protecting groups (e.g., Fmoc and Pbf) is the essence of the orthogonal strategy, allowing for selective deprotection and complex molecular construction. peptide.com

Facilitates Complex Synthesis: They enable the synthesis of modified peptides, such as cyclic peptides, branched peptides, or peptides with specific labels, by using "semi-permanent" protecting groups that can be removed while the peptide is still on the resin. iris-biotech.desigmaaldrich.com

Improves Efficiency and Purity: The ability to use pre-characterized, highly pure building blocks minimizes the accumulation of error sequences, which are often difficult to separate from the final product. oup.com

The compound this compound is a prime example of such an advanced building block. It provides chemists with a reliable tool to incorporate the non-proteinogenic amino acid ornithine into a peptide sequence using the robust and widely adopted Fmoc/tBu SPPS strategy. Its design, leveraging the protective power of the Fmoc and Pbf groups, underscores the chemical precision required to build complex and biologically relevant peptide molecules.

Table 2: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₃₂H₃₇N₃O₇S |

| Molecular Weight | 607.72 g/mol |

| Appearance | White to off-white solid |

| Nα-Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) |

| Side-Chain Protecting Group | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |

| Nα-Deprotection | Base-labile (e.g., 20% Piperidine in DMF) |

| Side-Chain Deprotection | Acid-labile (e.g., Trifluoroacetic Acid - TFA) |

Note: Data for this compound is inferred from the properties of its constituent parts, Fmoc-Orn-OH and the Pbf group, which is structurally similar to its common application in Fmoc-Arg(Pbf)-OH. chemsrc.comechemi.com

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O7S/c1-19-20(2)30(21(3)26-17-33(4,5)42-29(19)26)43(39,40)34-16-10-15-28(31(36)37)35-32(38)41-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28,34H,10,15-18H2,1-5H3,(H,35,38)(H,36,37)/t28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUWLMFQDFSXAU-NDEPHWFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N2O7S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Arginine Residue in Fmoc Spps: Protecting Group Strategies and Challenges

Traditional Protecting Groups for Arginine Side Chain Guanidine (B92328) Functionality

Tosyl (Tos) Derivatives in Boc Chemistry

In the context of Boc-based SPPS, where the temporary Nα-Boc group is removed by repeated treatments with a moderate acid like trifluoroacetic acid (TFA), the side chains require more permanent, acid-stable protecting groups. peptide.com For arginine, the most commonly utilized derivative is Nα-Boc-Arg(Tos)-OH, where the guanidino function is protected by a tosyl (Tos) group (p-toluenesulfonyl). peptide.compeptide.com

The Tos group is stable to the TFA used for Boc removal but can be cleaved during the final step using very strong acids, such as anhydrous hydrogen fluoride (B91410) (HF). nih.govpeptide.com While effective, the use of HF requires specialized equipment and stringent safety precautions. Furthermore, the cleaved tosyl cation can cause side reactions, particularly the modification of sensitive residues like tryptophan, necessitating the use of scavengers such as thioanisole (B89551) in the cleavage cocktail. peptide.com

Mtr and Pmc Derivatives in Fmoc Chemistry

The Fmoc/tBu strategy employs a base-labile Nα-Fmoc group and acid-labile side-chain protection, offering an orthogonal system. peptide.com The harsh conditions required to remove the Tos group make it unsuitable for this methodology. Early efforts to find a compatible protecting group for arginine led to the development of sulfonyl-based groups with greater acid lability.

The first generation included the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group. nih.gov While Fmoc-Arg(Mtr)-OH was an improvement, its cleavage required prolonged exposure to TFA, often with elevated temperatures, which could lead to side reactions. peptide.compeptide.com Complete removal of the Mtr group proved especially difficult in peptides containing multiple arginine residues. peptide.comthermofisher.com

This led to the development of the more acid-labile 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group. ug.edu.plpeptide.com The Pmc group is more readily cleaved by TFA than Mtr, reducing the required deprotection time. ug.edu.plthermofisher.com However, its removal can still be sluggish, particularly in longer peptides or those with several Arg(Pmc) residues, and the released Pmc cation is highly reactive and must be efficiently scavenged to prevent side reactions. thermofisher.comsigmaaldrich.com

The 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) Protecting Group for Arginine

The challenges associated with Mtr and Pmc spurred the search for an even more optimized protecting group for arginine in Fmoc-SPPS, culminating in the development of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.

Pbf as the Preferred Arginine Side Chain Protecting Group in Fmoc-SPPS

Fmoc-Arg(Pbf)-OH has become the standard and most widely used derivative for incorporating arginine in Fmoc-based SPPS. chempep.comadvancedchemtech.com The Pbf group was designed to be more acid-labile than its predecessor, Pmc. This increased lability stems from the greater stability of the carbocation formed upon acid-mediated cleavage, a result of the five-membered dihydrofuran ring compared to the six-membered chroman ring of Pmc. nih.gov

| Protecting Group | Abbreviation | SPPS Strategy | Relative Acid Lability | Common Cleavage Conditions |

|---|---|---|---|---|

| p-Toluenesulfonyl | Tos | Boc | Low | Anhydrous HF |

| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | Fmoc | Moderate | TFA, prolonged time (e.g., >4 hours) |

| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | Fmoc | High | TFA (e.g., 2-4 hours) |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Fmoc | Very High | TFA (e.g., 1-2 hours) |

Instabilities and Side Reactions Associated with Fmoc-Arg(Pbf)-OH in SPPS

Despite its advantages, Fmoc-Arg(Pbf)-OH is not without its challenges. The bulky nature of the Pbf group can cause steric hindrance during coupling reactions, sometimes necessitating double-coupling protocols to ensure complete incorporation, especially in difficult sequences. researchgate.net Furthermore, the high cost of Fmoc-Arg(Pbf)-OH, partly due to the complex synthesis of its sulfonyl chloride precursor, is a significant consideration, especially for large-scale synthesis. nih.govcsic.es

A more significant chemical challenge is the propensity of activated Fmoc-Arg(Pbf)-OH to undergo an intramolecular side reaction, forming a δ-lactam. csic.es This occurs when the activated carboxylic acid group is attacked by the side-chain guanidine nitrogen, resulting in a stable, six-membered ring structure. ug.edu.plresearchgate.net

The rate of δ-lactam formation is influenced by factors such as temperature, solvent, and the duration of the pre-activation step. csic.esrsc.org For instance, studies have shown that δ-lactam formation can be significant within minutes of activation. nih.gov To mitigate this, strategies such as in situ activation, where the activating reagents are added directly to the resin-bound peptide along with the Fmoc-Arg(Pbf)-OH, are often employed to minimize the time the amino acid spends in its activated state before coupling. csic.es

| Condition | Observation | Reference |

|---|---|---|

| Activation of Fmoc-Arg(Pbf)-OH with DIC/OxymaPure | A stable six-member δ-lactam forms, inhibiting the incorporation of Arg into the growing peptide sequence. | researchgate.net |

| Comparison with other protecting groups (NO₂, (Boc)₂) | Fmoc-Arg(Pbf)-OH showed slower coupling kinetics but significant δ-lactam formation (12% at 30 min) compared to an NO₂ analogue. | nih.gov |

| Influence of Solvent | The rate of δ-lactam formation can be influenced by the choice of solvent (e.g., DMF vs. NBP), with polarity and viscosity playing a role. | csic.esrsc.org |

| Mitigation Strategy | Repetitive couplings are often performed to compensate for the loss of activated Arg to lactamization, though this increases cost and time. | researchgate.netcsic.es |

Des-Arginine Peptide Formation

A significant challenge encountered during the incorporation of Fmoc-Arg(Pbf)-OH is the formation of des-arginine peptides, which are sequences lacking the intended arginine residue. rsc.orgmdpi.com This issue is not caused by a direct modification of the final peptide but rather by the inefficient coupling of the arginine building block itself. csic.esmdpi.com

The primary cause of this problem is an intramolecular side reaction that occurs upon the activation of the carboxylic acid of Fmoc-Arg(Pbf)-OH. The activated carboxyl group is susceptible to nucleophilic attack by the δ-nitrogen of the arginine side chain's guanidino group. researchgate.net This leads to the formation of a stable, six-membered cyclic amide known as a δ-lactam. rsc.orgcsic.esrsc.org

Table 1: Factors Influencing δ-Lactam and Des-Arginine Formation

| Factor | Influence on Side Reaction | Research Finding | Citation |

|---|---|---|---|

| Amino Acid Derivative | The structure of the arginine protecting group affects the rate of lactamization. | Fmoc-Arg(Pbf)-OH is prone to δ-lactam formation upon activation. | csic.esrsc.org |

| Activation | The process of activating the carboxylic acid initiates the intramolecular cyclization. | Once the carboxylic group is activated, δ-lactam formation competes with the desired coupling reaction. | csic.esresearchgate.net |

| Solvent System | The solvent can influence the rate of both the desired coupling and the side reaction. | Arginine-lactamization is a known issue in common SPPS solvents like DMF and NMP. | rsc.org |

| Industrial Scale | The need to minimize excess reagents exacerbates the problem. | In industrial preparations, the formation of des-Arg peptides due to lactamization leads to increased costs. | csic.es |

Influence of Solvent Systems on Fmoc-Arg(Pbf)-OH Performance

The choice of solvent is critical in SPPS, affecting reaction kinetics, reagent solubility, and peptide aggregation. For the incorporation of Fmoc-Arg(Pbf)-OH, the solvent system significantly influences coupling efficiency and the prevalence of side reactions like δ-lactam formation. rsc.orgrsc.org

For many years, N,N-dimethylformamide (DMF) has been the standard solvent for SPPS. rsc.org However, due to its classification as a hazardous substance, research into greener alternatives has intensified. rsc.org One such alternative is N-butylpyrrolidinone (NBP). rsc.orgcsic.es Studies have shown that while NBP is a viable replacement, it can exacerbate the challenges associated with Fmoc-Arg(Pbf)-OH incorporation. rsc.orgresearchgate.net The higher viscosity of NBP compared to DMF can impair the diffusion of the activated amino acid into the resin matrix, slowing down the coupling reaction and increasing the window for δ-lactam formation. rsc.orgcsic.es

To overcome these issues, optimized protocols have been developed. Research has demonstrated that performing the coupling step in NBP at an elevated temperature (e.g., 45°C) can significantly improve performance. rsc.orgcsic.es The heat serves a dual purpose: it reduces the viscosity of NBP, facilitating better penetration of the coupling cocktail into the resin, and it accelerates the rate of the coupling reaction itself, allowing it to better compete with lactam formation. rsc.orgcsic.es Comparative studies of activation kinetics in DMF and NBP show similar behavior in the absence of a nucleophile, but the physical properties of the solvent become critical during the actual coupling to the resin-bound peptide. csic.es A strategy involving in situ activation at 45°C with minimal excesses of reagents has been shown to achieve complete coupling and mitigate des-arginine formation when using NBP. rsc.orgcsic.es

Table 2: Comparison of Solvent Systems for Fmoc-Arg(Pbf)-OH Incorporation

| Solvent System | Key Properties & Performance Characteristics | Research Finding | Citation |

|---|---|---|---|

| DMF | Standard SPPS solvent; lower viscosity. | Activation kinetics and δ-lactam formation are well-documented; serves as a benchmark for comparison. | csic.esrsc.org |

| NBP | Greener alternative to DMF; higher viscosity. | Can exacerbate δ-lactam formation due to high viscosity, which impairs reagent penetration into the resin. | rsc.orgcsic.esresearchgate.net |

| NBP (at 45°C) | Elevated temperature reduces viscosity and speeds up coupling. | An optimized strategy using in situ activation at 45°C with minimal reagent excess enables efficient incorporation of Fmoc-Arg(Pbf)-OH. | rsc.orgcsic.es |

| DMA/DCM (1:1) | Solvent mixture used to optimize coupling yield. | A study found this solvent system, combined with a DIC/HOBt/DMAP strategy, gave a coupling yield of 93%. | njtech.edu.cn |

| Binary Mixtures (e.g., DMSO/DOL) | Polarity can be tuned to influence reaction outcomes. | Solvent polarity was found to directly impact side-reactions, including Arg-lactamization. | rsc.org |

Industrial Synthesis Considerations and Cost Implications

On an industrial scale, the cost of raw materials is a major factor in the economic viability of peptide manufacturing. Fmoc-Arg(Pbf)-OH is notable for being the most expensive of all the standard protected proteinogenic amino acids. csic.es This high cost is a significant consideration, especially for the synthesis of arginine-rich peptides, which are common in therapeutic areas like cell-penetrating and antimicrobial peptides. mdpi.com

The primary driver of the high price of Fmoc-Arg(Pbf)-OH is the complex and difficult synthesis of the Pbf protecting group and its attachment to arginine. researchgate.net The synthesis of the key intermediate, Pbf-Cl, is costly. Traditional methods for attaching the Pbf group required a large excess (e.g., 2 equivalents) of expensive Pbf-Cl to ensure complete reaction and avoid residual unprotected arginine. google.com

Table 3: Cost and Synthesis Factors for Fmoc-Arg(Pbf)-OH

| Factor | Description | Research Finding | Citation |

|---|---|---|---|

| Relative Cost | Fmoc-Arg(Pbf)-OH is the most expensive protected amino acid for industrial SPPS. | At the 100-gram scale, its cost is approximately 10 times that of a simpler derivative like Fmoc-Phe-OH (€360 vs. €36). | |

| Cost Driver | The high cost is primarily due to the complex synthesis of the Pbf protecting group. | The synthesis and use of the Pbf-Cl intermediate is the most cost-sensitive step. | |

| Synthesis Optimization | Methods have been developed to reduce the amount of expensive reagents needed. | Using a phase-transfer catalyst (TEBA) allows for the use of only 1.1 equivalents of Pbf-Cl, compared to 2 equivalents in older methods. | google.com |

| Cost Reduction | Optimized synthesis protocols can significantly lower the production cost. | The optimized Pbf chemistry can reduce reagent costs by 38% compared to traditional methods. |

Ornithine and Its Derivatives in Peptide Synthesis: Alternative Side Chain Protection

Overview of L-Ornithine in Peptide Chemistry

L-ornithine is a non-proteinogenic amino acid that serves as a versatile building block in the synthesis of a wide array of peptides with unique structural and functional properties. Structurally similar to lysine (B10760008) but with a shorter side chain by one methylene (B1212753) group, ornithine's δ-amino group provides a key site for chemical modification. This allows for the construction of lactam-bridged cyclic peptides, the synthesis of branched peptides, and the introduction of various functionalities, such as reporter probes or targeting moieties. chemimpex.comchemicalbook.comcaymanchem.com The incorporation of ornithine can enhance the biological activity and stability of peptides. chemimpex.com For instance, ornithine-containing peptides have been shown to exhibit improved cell permeability. caymanchem.com Furthermore, the δ-amino group of ornithine can be post-synthetically modified to create other amino acid residues, most notably arginine, by guanidinylation, offering a strategic advantage in the synthesis of arginine-rich peptides where direct incorporation of protected arginine might be problematic. nih.gov

Synthetic Utility of Protected Ornithine in Specialty Peptide Architectures

The availability of ornithine derivatives with a diverse array of orthogonal side-chain protecting groups has significantly expanded the toolbox of peptide chemists, enabling the design and synthesis of sophisticated peptide architectures with tailored functions. The ability to selectively deprotect the Nδ-amino group of an ornithine residue while the peptide is still anchored to the solid support is the cornerstone of this utility. vulcanchem.comsigmaaldrich.com

This strategy is widely exploited for the on-resin synthesis of cyclic peptides. peptide.combachem.com By incorporating ornithine with an orthogonal protecting group (e.g., Alloc, Dde, or Mtt) and an aspartic or glutamic acid residue with a corresponding orthogonal protection, a side-chain-to-side-chain lactam bridge can be formed after selective deprotection. This cyclization often imparts conformational rigidity to the peptide, which can lead to enhanced receptor binding affinity, selectivity, and increased stability against enzymatic degradation.

Furthermore, these derivatives are instrumental in the construction of branched peptides. vulcanchem.comsigmaaldrich.combachem.com For example, after removing a side-chain protecting group like Dde or Mtt from an ornithine residue, a second peptide chain can be assembled on the newly liberated δ-amino group. This approach is fundamental to the synthesis of Multiple Antigenic Peptides (MAPs), where multiple copies of an antigenic peptide are synthesized on a core molecule, often built from lysine or ornithine, to elicit a stronger immune response.

The selective deprotection of the ornithine side chain also allows for site-specific labeling with fluorescent probes, biotin (B1667282), or other reporter molecules. sigmaaldrich.com This is invaluable for creating tools to study peptide-protein interactions, cellular uptake, and biodistribution. Finally, as mentioned, orthogonally protected ornithine serves as a synthetic precursor to arginine. nih.gov On-resin guanidinylation of the deprotected ornithine side chain can be a more efficient strategy for producing arginine-containing peptides, particularly for sequences prone to side reactions associated with standard protected arginine derivatives.

Cyclic Peptide Construction

Cyclic peptides often exhibit enhanced metabolic stability, receptor binding affinity, and bioavailability compared to their linear counterparts. The ornithine side chain is a popular tool for constructing cyclic peptides through lactam bridge formation, either from the side chain to the peptide's N- or C-terminus or to another amino acid's side chain. nih.govuq.edu.au Similar to branched peptide synthesis, on-resin cyclization is dependent on an orthogonal protection scheme that allows for the selective deprotection of the side-chain functionalities that will form the cyclic bridge. nih.gov

The use of Fmoc-L-Orn(Pbf)-OH is generally incompatible with on-resin cyclization strategies for the same reasons it is unsuitable for branching. The Pbf group's acid lability means the δ-amino group can only be liberated during final, global deprotection, making it unavailable for a preceding on-resin cyclization step. peptide.com

To achieve on-resin cyclization involving the ornithine side chain, chemists employ derivatives with orthogonal protecting groups that can be removed while the peptide remains attached to the solid support and other protecting groups remain intact. Key building blocks for this purpose include:

Fmoc-L-Orn(Alloc)-OH : The allyloxycarbonyl (Alloc) group is stable to both acidic and basic conditions used in Fmoc-SPPS but can be selectively removed using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃). nih.govgoogle.com Once the Alloc group is removed, the free δ-amino group can react with an activated carboxyl group (e.g., from the N-terminus or a glutamic acid side chain) to form a lactam ring.

Fmoc-L-Orn(Dde)-OH : As with branching, the Dde group can be removed on-resin with hydrazine (B178648) to expose the side-chain amine for subsequent cyclization. bachem.compeptide.com

Fmoc-L-Orn(Mtt)-OH : The Mtt group can be selectively cleaved with mild acid to facilitate on-resin cyclization. sigmaaldrich.comiris-biotech.de

The general strategy involves synthesizing the linear peptide, selectively deprotecting the ornithine side chain (and the corresponding carboxyl group if it is a side-chain-to-side-chain cyclization), performing the on-resin cyclization reaction, and then proceeding with the final cleavage and deprotection of the remaining groups. nih.gov

Side-Chain Conjugation and Modification

Site-specific modification of peptides by conjugating molecules such as fluorophores, biotin tags, chelating agents, or lipids is a powerful technique for creating advanced diagnostics, therapeutics, and research tools. sigmaaldrich.comiris-biotech.de The δ-amino group of ornithine provides an excellent handle for such conjugations, provided it can be selectively unmasked.

The utility of this compound for side-chain conjugation is limited to post-synthesis modification in solution. After the peptide has been fully synthesized and cleaved from the resin with strong acid (which also removes the Pbf group), the resulting peptide will have a free δ-amino group on the ornithine residue. This amine can then be modified in solution, but this approach can suffer from lower efficiency and purification challenges, especially with complex peptides.

For more controlled and efficient modification, on-resin conjugation is the preferred method. iris-biotech.de This requires incorporating an ornithine residue with an orthogonal protecting group that can be removed selectively while the peptide is still attached to the solid support. This ensures that the modification occurs only at the desired site. The same building blocks used for branching and cyclization are ideal for this application. sigmaaldrich.comresearchgate.net

Fmoc-L-Orn(Mtt)-OH and Fmoc-L-Orn(Dde)-OH are frequently used. sigmaaldrich.comsigmaaldrich.com After the linear peptide is assembled, the Mtt or Dde group is removed using its specific deprotection conditions (mild acid or hydrazine, respectively). The newly exposed δ-amino group on the resin-bound peptide is then available to react with an activated dye, linker, or other molecule of interest. This approach simplifies purification, as excess reagents can be easily washed away from the solid support before the final peptide cleavage.

Table 2: Protecting Groups for Ornithine Side-Chain Applications

| Protecting Group | Abbreviation | Deprotection Reagent(s) | Key Application(s) |

|---|---|---|---|

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | 95% Trifluoroacetic Acid (TFA) | Standard linear synthesis; prevents side-chain acylation. peptide.comiris-biotech.de |

| tert-Butoxycarbonyl | Boc | 95% Trifluoroacetic Acid (TFA) | Standard linear synthesis; can be orthogonal with very acid-labile resins. peptide.comrsc.org |

| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ / Scavenger | On-resin cyclization, conjugation, and branching. nih.govgoogle.com |

| 4-Methyltrityl | Mtt | 1% TFA in DCM; HFIP | On-resin branching, cyclization, and site-specific conjugation. sigmaaldrich.comsigmaaldrich.com |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | On-resin branching, cyclization, and site-specific conjugation. sigmaaldrich.combachem.com |

| Azido | N₃ | Thiols or Phosphines | On-resin modification and conjugation. sigmaaldrich.comuq.edu.au |

Compound Names

| Abbreviated Name | Full Chemical Name |

| This compound | N-α-(9-Fluorenylmethoxycarbonyl)-N-δ-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-ornithine |

| Fmoc-L-Orn(Mtt)-OH | N-α-(9-Fluorenylmethoxycarbonyl)-N-δ-(4-methyltrityl)-L-ornithine |

| Fmoc-L-Orn(Dde)-OH | N-α-(9-Fluorenylmethoxycarbonyl)-N-δ-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-L-ornithine |

| Fmoc-L-Orn(Alloc)-OH | N-α-(9-Fluorenylmethoxycarbonyl)-N-δ-(allyloxycarbonyl)-L-ornithine |

| Fmoc-L-Orn(Boc)-OH | N-α-(9-Fluorenylmethoxycarbonyl)-N-δ-(tert-butoxycarbonyl)-L-ornithine |

| Fmoc-L-Orn(N₃)-OH | N-α-(9-Fluorenylmethoxycarbonyl)-N-δ-azido-L-ornithine |

| Fmoc-L-Arg(Pbf)-OH | N-α-(9-Fluorenylmethoxycarbonyl)-N-ω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine |

Fmoc L Orn Pbf Oh: Genesis and Implications in Peptide Synthesis Research

Identification of Fmoc-L-Orn(Pbf)-OH as an Impurity

This compound has been identified as a known impurity in the synthesis of Fmoc-Arg(Pbf)-OH, a critical building block in solid-phase peptide synthesis (SPPS). bapeks.com The presence of this ornithine derivative can compromise the purity and intended sequence of the final peptide product.

Specific Context as an Impurity in Fmoc-Arg(Pbf)-OH Synthesis

The synthesis of Fmoc-Arg(Pbf)-OH is a multi-step process that involves the protection of the α-amino group with the Fmoc (9-fluorenylmethyloxycarbonyl) group and the guanidino side chain with the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group. medchemexpress.com During this synthesis, side reactions can occur, leading to the formation of impurities. One such impurity is this compound. Its structural similarity to the target molecule, differing by the absence of a guanidino group on the side chain, can make its separation challenging. The presence of this impurity is a significant concern for peptide chemists as it can lead to the unintended incorporation of ornithine instead of arginine into the peptide sequence, a phenomenon known as an insertion error. ajpamc.com

Proposed Mechanisms of this compound Formation from Fmoc-Arg(Pbf)-OH Precursors

The formation of this compound as an impurity during the synthesis of Fmoc-Arg(Pbf)-OH is not extensively detailed in the provided search results. However, it is known that ornithine can be formed from arginine during stepwise peptide chain elongation or during the final cleavage step. nih.gov While the precise mechanism for its formation from Fmoc-Arg(Pbf)-OH precursors is not explicitly outlined, it is plausible that certain reaction conditions or the presence of specific reagents could lead to the degradation of the arginine side chain to an ornithine derivative.

Another significant side reaction in the context of Fmoc-Arg(Pbf)-OH chemistry is the formation of δ-lactam. nih.govcsic.esresearchgate.netrsc.org This intramolecular cyclization of the activated arginine derivative renders it inactive for coupling and can lead to the formation of peptides lacking the intended arginine residue (des-Arg peptides). csic.esresearchgate.netrsc.org While this is a different impurity, the conditions promoting such side reactions, such as elevated temperatures and the choice of solvent, underscore the complexity of arginine chemistry in peptide synthesis. csic.esresearchgate.netrsc.org

Methodologies for Detecting and Quantifying this compound

The detection and quantification of impurities like this compound are crucial for ensuring the quality of Fmoc-Arg(Pbf)-OH and the resulting peptides. google.com Various analytical techniques are employed for this purpose.

Chromatographic Techniques for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of Fmoc-amino acids, including the detection of related impurities. google.comgoogle.comrsc.org Reverse-phase HPLC (RP-HPLC) with a C18 column is commonly used. rsc.org A typical method involves a gradient elution with a mobile phase consisting of an aqueous solution with an acid modifier like trifluoroacetic acid (TFA) and an organic solvent such as acetonitrile (B52724). google.comrsc.org

A patent for detecting impurities in Fmoc-Arg(Pbf)-OH describes an HPLC method using a C18 column and a gradient of acetonitrile in 0.1% trifluoroacetic acid solution. google.com This method allows for the separation and localization of common impurities, providing a more accurate assessment of the sample's purity. google.com The concentration of the sample solution for analysis is typically in the range of 0.1-1 mg/mL. google.com

Interactive Data Table: HPLC Conditions for Impurity Analysis

| Parameter | Condition | Reference |

| Column | Octadecylsilane bonded silica (B1680970) (C18) | google.com |

| Mobile Phase A | 0.1% Trifluoroacetic acid in water | google.comrsc.org |

| Mobile Phase B | 0.1% Trifluoroacetic acid in acetonitrile | google.comrsc.org |

| Elution | Gradient | google.com |

| Detection | UV at 220 nm | google.comrsc.org |

| Sample Conc. | 0.1-1 mg/mL | google.com |

Impact of this compound on Peptide Synthesis Outcomes

The presence of this compound as an impurity in Fmoc-Arg(Pbf)-OH can have a significant negative impact on the outcome of solid-phase peptide synthesis. The primary consequence is the synthesis of incorrect peptide sequences.

If this compound is present during a coupling step, it can be incorporated into the growing peptide chain instead of the intended arginine residue. This leads to the formation of a peptide analog where an ornithine residue replaces an arginine residue. Such a substitution can alter the peptide's structure, charge, and biological activity.

Effects on Overall Reaction Yield and Efficiency

Furthermore, incomplete removal of the N-terminal Fmoc protecting group from the ornithine residue can also diminish the final yield. iris-biotech.de The bulky Pbf group can sterically hinder the access of the deprotection reagent, typically piperidine (B6355638), to the Fmoc group. mdpi.com This can lead to a portion of the peptide chains being capped and unable to elongate further, again lowering the yield of the desired full-length peptide. nih.gov Research has shown that optimizing deprotection times and conditions is crucial when working with sterically demanding residues like those protected with Pbf. mdpi.com

| Factor | Effect on Yield | Reason |

|---|---|---|

| Steric Hindrance of Pbf group | Decrease | Incomplete or slower coupling reactions leading to deletion sequences. mdpi.com |

| Incomplete Fmoc Deprotection | Decrease | Steric hindrance from the Pbf group can impede access of the deprotection reagent, leading to capped peptide chains. mdpi.comiris-biotech.de |

| Purity of this compound | Decrease | Impurities in the starting material can lead to the incorporation of incorrect sequences and termination of peptide chains. nih.govsemanticscholar.org |

Influence on Crude Peptide Purity and Downstream Purification Challenges

The presence of this compound in a peptide synthesis can significantly impact the purity of the crude product and introduce challenges in subsequent purification steps. Side reactions associated with the Pbf group can lead to a heterogeneous mixture of peptides, complicating the isolation of the target molecule.

One notable side reaction is the potential for the Pbf group to be incompletely cleaved during the final deprotection and cleavage from the resin, which is typically performed with strong acids like trifluoroacetic acid (TFA). nih.govsemanticscholar.org While Pbf is designed to be labile under these conditions, its removal can be sluggish, especially in peptides containing multiple arginine or ornithine residues protected with Pbf. nih.govsemanticscholar.org This results in the crude peptide containing a mixture of the desired product and Pbf-adducts, which can be difficult to separate due to their similar physicochemical properties.

Additionally, the bulky nature of the Pbf group can contribute to aggregation of the growing peptide chain on the solid support. diva-portal.org This aggregation can hinder reagent access, leading to incomplete reactions and the formation of a complex mixture of deletion and truncated peptides, further reducing the purity of the crude product and making downstream purification by methods like reversed-phase high-performance liquid chromatography (RP-HPLC) more challenging. diva-portal.org

| Issue | Description | Consequence for Purification |

|---|---|---|

| Incomplete Pbf Group Cleavage | Residual Pbf groups remain attached to the ornithine side chain after final cleavage from the resin. nih.govsemanticscholar.org | Co-elution of Pbf-adducts with the target peptide, making separation difficult. |

| Peptide Aggregation | The bulky Pbf group can promote inter-chain aggregation on the solid support. diva-portal.org | Formation of a complex mixture of deletion and truncated peptides, requiring more extensive purification. |

| Formation of Side-Products | Side reactions during coupling or deprotection can lead to various impurities. mdpi.comnih.gov | Increased complexity of the crude peptide mixture, necessitating advanced purification strategies. |

Potential for Incorporation Errors in Peptide Sequences

The use of this compound can also introduce the potential for errors in the peptide sequence. Impurities in the commercially available this compound starting material can lead to the incorporation of incorrect amino acids or truncated sequences. For instance, the presence of Fmoc-β-Ala-OH as an impurity can lead to its insertion into the peptide chain. nih.gov Similarly, the presence of free amino acid can result in the double incorporation of the ornithine residue. nih.gov

Another potential issue is δ-lactam formation, a side reaction that can occur with arginine and, by extension, ornithine derivatives. mdpi.comnih.gov This intramolecular cyclization of the activated amino acid renders it unreactive for coupling, leading to the deletion of the ornithine residue from the sequence. mdpi.comnih.gov While the Pbf group is designed to minimize this, it is not entirely exempt from this side reaction. mdpi.comnih.gov

Furthermore, the quality of the this compound itself is critical. The presence of impurities such as Fmoc-Orn(Fmoc)-OH or Fmoc-Arg(Pbf)-OH in the starting material can lead to their erroneous incorporation into the peptide sequence. google.com Therefore, rigorous quality control of the amino acid derivative is essential to minimize the risk of incorporation errors. ajpamc.comajpamc.com

Strategies for Mitigation and Process Optimization in Fmoc Arg Pbf Oh Utilization

Refined Reaction Conditions for Fmoc-Arg(Pbf)-OH Coupling

Optimizing the conditions under which the coupling reaction occurs is paramount to minimizing the formation of ornithine-related impurities and other side products. Key parameters that can be adjusted include the choice of reagents, reaction temperature, solvent properties, and the activation protocol.

Optimization of Coupling Reagents and Additives

The selection of coupling reagents and additives plays a crucial role in the efficiency and fidelity of Fmoc-Arg(Pbf)-OH incorporation. The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like OxymaPure (ethyl cyano(hydroxyimino)acetate) has been shown to be effective. rsc.orgresearchgate.net OxymaPure is favored over traditional additives like 1-hydroxybenzotriazole (B26582) (HOBt) due to its superior performance in suppressing side reactions and maintaining the stability of the activated amino acid.

Studies have demonstrated that specific ratios of these reagents are key to minimizing side product formation. For instance, a strategy utilizing 1.75 equivalents of the protected amino acid, 1.8 equivalents of DIC, and 1.5 equivalents of OxymaPure has been proposed to ensure efficient coupling while keeping excesses to a minimum. rsc.orgchemicalbook.com The use of newer generation coupling reagents, such as COMU, particularly under microwave heating conditions, has also been found to accelerate the reaction and improve completion, even on sterically hindered, high-loading resins. chemicalbook.com

| Coupling System | Molar Ratio (Fmoc-Arg(Pbf)-OH:Coupling Reagent:Additive) | Solvent | Temperature (°C) | Outcome |

| DIC/OxymaPure | 1.75 : 1.8 : 1.5 | NBP | 45 | Minimized excesses and side reactions rsc.orgchemicalbook.com |

| DIC/HOBt/DMAP | 1 : 3 : 3 (relative to resin) | DMA/DCM (1:1) | RT | Reported high yield (93%) in a specific system chemicalbook.com |

| COMU | Not specified | Not specified | 50 (Microwave) | Accelerated reaction and completion chemicalbook.com |

Role of Temperature and Solvent Viscosity in Suppressing Side Reactions

Temperature and solvent choice are interlinked factors that significantly impact coupling efficiency and the prevalence of side reactions. High-viscosity solvents, such as N-butylpyrrolidinone (NBP), can impede the diffusion of the coupling reagents into the solid-phase resin matrix. rsc.orgresearchgate.net This issue can be particularly pronounced with the sterically bulky Fmoc-Arg(Pbf)-OH.

Elevating the reaction temperature serves a dual purpose: it speeds up the rate of the desired coupling reaction and simultaneously reduces the viscosity of the solvent, thereby improving reagent penetration into the resin. rsc.orgchemicalbook.com A temperature of 45°C has been identified as effective for this purpose when using NBP as a solvent. rsc.orgresearchgate.net The use of less polar solvent mixtures may also help control side reactions like Arg-lactamization, with studies showing a reduction from 18% to 2% by optimizing the solvent system. rsc.org

In Situ Activation Protocols to Enhance Coupling Fidelity

The method of carboxyl group activation is a critical determinant of coupling success. In situ activation, where the coupling reagents are added directly to the reaction vessel containing the amino acid and the resin, is often the cornerstone of an optimized strategy. rsc.orgresearchgate.net This approach minimizes the time the activated amino acid exists in solution before reacting with the resin-bound amine, thereby reducing the opportunity for degradation or side reactions like δ-lactam formation. rsc.orgresearchgate.net

A refined in situ protocol involves adding the Fmoc-Arg(Pbf)-OH and OxymaPure dissolved in the solvent to the peptidyl-resin, allowing it to reach the target temperature (e.g., 45°C), and then introducing the DIC in portions. rsc.orgresearchgate.net This staggered addition of the primary activating agent can help maintain a controlled concentration of the highly reactive species, further enhancing coupling fidelity. rsc.org

Synthetic Methodologies to Minimize Fmoc-L-Orn(Pbf)-OH Formation

Beyond optimizing the coupling step itself, the quality and purity of the Fmoc-Arg(Pbf)-OH reagent are fundamental. The presence of this compound as an impurity in the starting material will inevitably lead to its incorporation into the peptide sequence. Therefore, robust synthetic and purification methods for the arginine derivative are essential.

Control of Reaction Byproducts During Protecting Group Introduction

The synthesis of Fmoc-Arg(Pbf)-OH involves several steps, including the introduction of the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group onto the arginine side-chain guanidino function. omizzur.comguidechem.com Byproducts can arise during this sulfonation reaction. Careful control of reaction parameters such as stoichiometry, temperature, and pH is crucial to ensure complete and specific protection of the guanidino group without side reactions. guidechem.comgoogle.com For instance, one synthetic method notes the importance of controlling pH between 8-9 and avoiding an excess of the Fmoc-Osu reagent during the final step to prevent byproduct formation. guidechem.com

Purification Techniques for Fmoc-Arg(Pbf)-OH Precursors and Final Product

Even with optimized synthesis, impurities may be present in the crude product. Therefore, effective purification of the final Fmoc-Arg(Pbf)-OH is critical. Recrystallization or washing with appropriate solvents can significantly improve the purity of the amino acid derivative.

Comparative Analysis of Arginine Protecting Groups to Avert Ornithine Byproducts

The selection of an appropriate protecting group for the arginine side chain is critical to prevent side reactions and ensure high-purity peptide synthesis. The guanidinium (B1211019) group must be masked to prevent its interference with peptide bond formation and to avoid other undesired chemical transformations. mdpi.comchempep.com A key side reaction is the formation of ornithine, which can occur during cleavage or potentially during the coupling steps. peptide.com Another significant side reaction is the intramolecular cyclization of activated arginine to form an unreactive δ-lactam, which terminates the peptide chain and leads to deletion sequences. nih.govrsc.org

The most common protecting groups in Fmoc-based chemistry are sulfonyl-based, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl). nih.govmdpi.com The Pbf group is generally favored due to its higher acid lability compared to Pmc and Mtr, allowing for milder final cleavage conditions with trifluoroacetic acid (TFA). peptide.com However, even Pbf can be slow to cleave and may lead to side reactions like δ-lactam formation. nih.govrsc.org

Research into alternative protecting groups aims to overcome the limitations of standard sulfonyl-based protectors. The ideal group should offer robust protection during synthesis, prevent lactam formation, and be removable under very mild conditions to preserve sensitive peptide sequences.

One such alternative is the nitro (NO2) group. nih.govresearchgate.net Historically used in Boc-based chemistry, the NO2 group is being revisited for Fmoc-SPPS. Its strong electron-withdrawing nature significantly reduces the nucleophilicity of the guanidinium group, thereby effectively preventing δ-lactam formation. nih.govuew.edu.gh Studies have shown that δ-lactam formation can be four times greater with Fmoc-Arg(Pbf)-OH compared to the NO2-protected equivalent under identical activation conditions. nih.gov Furthermore, the NO2 group is stable in common SPPS solvents like DMF and can be removed on-resin using mild reducing agents like SnCl2, offering an orthogonal deprotection strategy. nih.govresearchgate.net

Another approach involves blocking both Nω and Nω' positions of the guanidino group, as seen with the bis-Boc protecting group. While effective at preventing lactam formation in some contexts, this derivative has shown limited stability in DMF, especially in the presence of coupling activators. nih.gov

More acid-labile sulfonyl groups have also been developed. The 1,2-dimethylindole-3-sulfonyl (MIS) group, for instance, is significantly more labile to acid than Pbf, allowing for faster and milder cleavage conditions. ub.edu This is particularly advantageous for synthesizing long, arginine-rich peptides or those containing acid-sensitive modifications. ub.edu Other novel groups like dibenzosuberyl have also been reported to reduce both δ-lactam and ornithine formation and are cleaved under very mild conditions, though they have not seen widespread adoption. nih.gov

| Protecting Group | Key Advantages | Key Disadvantages | Primary Side Reactions Mitigated |

|---|---|---|---|

| Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl) | Widely used, more acid-labile than Pmc/Mtr. peptide.com | Can lead to δ-lactam formation; cleavage can be slow. nih.govrsc.org | General side-chain acylation. |

| NO2 (Nitro) | Excellent prevention of δ-lactam formation; stable in solution. nih.govresearchgate.net | Requires specific, non-acidic cleavage conditions (reduction). nih.gov | δ-Lactam formation. uew.edu.gh |

| (Boc)2 (bis-tert-butyloxycarbonyl) | Blocks multiple sites on the guanidino group. nih.gov | Limited stability in DMF with activators. nih.gov | δ-Lactam formation. |

| MIS (1,2-Dimethylindole-3-sulfonyl) | Highly acid-labile, allowing very mild cleavage. ub.edu | Less commercially available than Pbf. | Reduces issues from prolonged acid exposure. |

| Tos (Tosyl) | Common in Boc chemistry. nih.gov | Requires harsh cleavage conditions (e.g., HF). mdpi.com | General side-chain acylation. |

Beyond the development of new protecting groups, alternative synthetic strategies are being explored to circumvent the issues associated with standard Fmoc-Arg(X)-OH building blocks altogether.

One radical approach is the use of side-chain unprotected arginine (e.g., Fmoc-Arg(HCl)-OH) in conjunction with specific coupling agents. google.comrsc.org This "minimal-protection" strategy improves the atom economy of the synthesis and eliminates the need to remove a side-chain protecting group during final cleavage. rsc.org However, this method requires careful optimization of coupling conditions to minimize the risk of side reactions, particularly δ-lactam formation, which can be promoted when the guanidinium group is not masked. google.comresearchgate.net

Another emerging pathway involves post-translational modification. In nature, enzymes known as peptide arginases catalyze the hydrolysis of arginine residues within a peptide to ornithine. nih.gov This biological process inspires chemoenzymatic strategies where a peptide is first synthesized, and then an arginine residue is enzymatically converted to ornithine if desired. nih.gov A related chemical approach involves the controlled hydrazinolysis of arginine residues post-synthesis to convert them to ornithine, which can be useful for analytical purposes in mass spectrometry. rsc.org While not a direct method for arginine incorporation, these post-synthesis modification techniques offer an alternative route to arginine-containing peptides by modifying a precursor peptide, potentially avoiding issues during the primary synthesis.

Finally, direct chemical modification of arginine residues in native, unprotected peptides is also an area of active research. Methods are being developed that allow for the selective acylation of the guanidinium group under mild conditions, opening pathways for creating arginine-modified peptides that are difficult to access through traditional SPPS. nih.gov These strategies provide powerful tools for peptide engineering and can bypass the challenges of incorporating pre-functionalized or protected arginine derivatives.

Advanced Applications of Ornithine and Arginine Derivatives in Biomolecular Research

Synthesis of Hydroxamate-Ornithine Derivatives for Siderophore Analogs

Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms to scavenge iron from their environment. The unique iron transport systems associated with siderophores can be exploited for drug delivery in a "Trojan Horse" strategy. iris-biotech.deiris-biotech.de Hydroxamate-ornithine derivatives are crucial components of many siderophores, such as those in the ferrichrome family. nih.gov

The synthesis of siderophore analogs often involves the incorporation of Nδ-hydroxy-Nδ-acetyl-L-ornithine. A key building block for this purpose is Fmoc-L-Orn(Ac,OBz)-OH , which is well-suited for solid-phase peptide synthesis (SPPS). iris-biotech.deresearchgate.net This protected ornithine derivative allows for the stepwise assembly of peptide chains. The Nδ-benzyloxycarbonyl (OBz) protecting group can be removed on-resin to reveal the native metal-ion-binding Nδ-hydroxy-Nδ-acetyl motif. iris-biotech.de Research has demonstrated efficient methods for the synthesis of this building block, enabling the total synthesis of marine siderophores like amphibactin-T and moanachelin ala-B. researchgate.net These synthetic siderophore-drug conjugates have shown potential in delivering antibiotics, such as β-lactams, to combat pathogenic bacteria like Escherichia coli. iris-biotech.denih.gov

| Building Block | Application in Siderophore Synthesis | Key Feature |

| Fmoc-L-Orn(Ac,OBz)-OH | Precursor for Nδ-hydroxy-Nδ-acetyl-L-ornithine in SPPS. | On-resin deprotection of the OBz group reveals the iron-binding hydroxamate functionality. iris-biotech.de |

| Nδ-hydroxy-Nδ-acetyl-L-ornithine | Forms the core iron-chelating moiety in many siderophore analogs. | Bidentate ligand that contributes to the formation of stable complexes with Fe(III). iris-biotech.denih.gov |

Chemoselective Functionalization of Ornithine Side Chains

The side chain of ornithine provides a versatile handle for chemoselective modifications, enabling the construction of complex biomolecular structures through reactions like oxime ligation and click chemistry.

Oxime Ligation for Bioconjugation

Oxime ligation is a highly selective reaction between an aminooxy group and an aldehyde or ketone, forming a stable oxime bond. iris-biotech.denih.gov This method is particularly valuable in peptide and protein chemistry because the reacting functional groups are absent in natural amino acids, ensuring that the ligation occurs only at the desired position. researchgate.net

Ornithine can be modified to incorporate an aminooxy functionality, creating a building block for oxime ligation. This allows for the site-specific conjugation of peptides to other molecules, such as carbohydrates to form neoglycopeptides, or for the cyclization of peptides to impose conformational constraints essential for biological activity. iris-biotech.denih.gov The stability of the oxime bond towards hydrolysis is a significant advantage over imine bonds. iris-biotech.de This chemoselective ligation strategy has been employed in the synthesis of various biomolecular constructs and for the assembly of large proteins from smaller peptide fragments. iris-biotech.de

Click Chemistry Applications

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool in peptide chemistry for its high efficiency, selectivity, and biocompatibility. biosyntan.de This reaction forms a stable triazole linkage between an azide (B81097) and an alkyne.

Ornithine derivatives can be synthesized to contain either an azide or an alkyne group on their side chain. These modified ornithine building blocks can then be incorporated into peptides at specific positions during SPPS. biosyntan.de This allows for the subsequent "clicking" of various functionalities onto the peptide, such as fluorescent dyes for imaging, polyethylene (B3416737) glycol (PEG) spacers to improve pharmacokinetic properties, or linkage to surfaces and antibodies. biosyntan.de The ability to introduce ornithine with a modifiable side chain into peptides, like the therapeutic peptide Semaglutide, opens up possibilities for creating analogs with enhanced stability and tailored properties. acs.orgnih.gov

Development of Peptidomimetics Incorporating Ornithine and Arginine Scaffolds

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govnih.gov Ornithine and arginine scaffolds are valuable in the design of these next-generation therapeutic agents. upc.edu

The incorporation of non-canonical amino acids like ornithine can significantly enhance the stability of peptides against proteolysis. nih.gov This is because the altered peptide backbone or side chain structure can prevent recognition by proteases. nih.gov Researchers have developed various peptidomimetic scaffolds, including those based on glyoxamides, carboxamides, and norbornane, which often feature cationic groups similar to those in arginine and lysine (B10760008) to mimic the membrane-disrupting properties of antimicrobial peptides (AMPs). mdpi.com The synthetic flexibility of these scaffolds allows for rapid structural modifications to optimize their biological activity and pharmacological profiles. nih.gov

Engineering of Complex Peptide Structures for Biochemical Probes

The ability to introduce specific functionalities into peptides through modified ornithine and arginine derivatives is crucial for engineering complex structures that can serve as biochemical probes. rsc.org These probes are designed to study biological processes, such as protein-protein interactions or enzyme activity.

For instance, ornithine can be incorporated into peptides and subsequently modified to create cross-linkers for studying peptide-protein interactions. nih.gov By introducing photoreactive groups or other reactive moieties via the ornithine side chain, it is possible to covalently trap interacting partners upon activation. Furthermore, the enzymatic conversion of arginine to ornithine within a peptide sequence, a post-translational modification found in some natural products, is being explored as a tool for peptide engineering. acs.orgnih.gov This enzymatic approach, combined with chemical modifications, expands the toolbox for creating diverse and functional peptide-based probes and therapeutics. acs.org The development of such probes is essential for advancing our understanding of complex biological systems and for the discovery of new drug targets. portlandpress.com

Future Research Directions in Fmoc Ornithine and Fmoc Arginine Chemistry

Innovations in Protecting Group Design and Cleavage Strategies

The development of protecting groups is a cornerstone of peptide chemistry, and the evolution of groups for the side chains of ornithine and arginine remains an active area of research. While the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is widely used for its acid lability, its complete removal can sometimes be challenging, especially in complex peptides. peptide.compeptide.com Future research is focused on creating new protecting groups with enhanced properties.

Key areas of innovation include:

Increased Acid Lability: The quest for protecting groups that can be cleaved under milder acidic conditions than Pbf is ongoing. This would minimize potential side reactions such as the alkylation of sensitive residues like tryptophan. peptide.com For instance, the 1,2-dimethylindole-3-sulfonyl (MIS) and dibenzosuberyl groups have been reported to be more labile than Pbf, offering potential advantages in specific synthetic contexts. nih.govnih.gov

Orthogonal Protecting Groups: The development of novel protecting groups that are orthogonal to the standard Fmoc/tBu strategy is crucial for the synthesis of complex, modified peptides. aurigeneservices.combachem.com This allows for selective deprotection and modification of specific residues on the solid support, enabling the creation of cyclic peptides, branched peptides, and post-translationally modified analogues.

Minimizing Side Reactions: A significant challenge with arginine protection is the potential for δ-lactam formation during the coupling step, which leads to the irreversible inactivation of the amino acid. nih.govissuu.com Research into protecting groups that can suppress this intramolecular cyclization is a high priority. Studies have revisited the use of the nitro (NO2) group, demonstrating its ability to prevent δ-lactam formation. nih.govmdpi.com

Table 1: Comparison of Arginine Protecting Groups

| Protecting Group | Abbreviation | Key Features | Reference(s) |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Standard in Fmoc-SPPS, more acid labile than Pmc. | nih.govnih.gov |

| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | Predecessor to Pbf, less acid labile. | mdpi.com |

| 4-Methoxy-2,3,6-trimethylphenylsulfonyl | Mtr | Early protecting group, requires strong acid for removal. | mdpi.com |

| Tosyl | Tos | Used in Boc chemistry, requires harsh cleavage conditions. | peptide.com |

| Nitro | NO2 | Revisited for its ability to prevent δ-lactam formation. | peptide.comnih.govmdpi.com |

| 1,2-Dimethylindole-3-sulfonyl | MIS | Reported to be more acid labile than Pbf. | nih.govnih.gov |

| Dibenzosuberyl | - | Offers mild cleavage conditions and reduces side reactions. | nih.gov |

Development of Green Chemistry Approaches for Amino Acid Protection and Peptide Synthesis

The pharmaceutical industry's increasing focus on sustainability has spurred significant research into "greening" peptide synthesis. advancedchemtech.comoxfordglobal.comrsc.org Traditional SPPS protocols often rely on large volumes of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). nih.govacs.org

Future research in this area is directed towards:

Greener Solvents: Identifying and validating environmentally benign solvents is a major goal. biotage.com Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and N-butylpyrrolidinone (NBP) are being explored as replacements for DMF. biotage.comresearchgate.net However, the transition requires careful optimization, as solvent choice impacts resin swelling, reagent solubility, and reaction kinetics. biotage.comtandfonline.com The use of water as a solvent in SPPS is also an area of active investigation, necessitating the development of water-soluble protecting groups like the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group. rsc.org

Alternative Reagents and Technologies: Research is also exploring the use of biocatalysis, with enzymes offering high selectivity and milder reaction conditions. oxfordglobal.com Microwave-assisted and ultrasound-assisted synthesis can accelerate reactions, potentially reducing the need for excess reagents and solvents. advancedchemtech.com

Automated Synthesis Protocols for Challenging Arginine- and Ornithine-Rich Sequences

The synthesis of peptides rich in arginine and ornithine often presents significant challenges due to their propensity for aggregation and the formation of secondary structures on the resin. rsc.org Automated peptide synthesizers, particularly those employing rapid flow technology, are becoming increasingly vital for tackling these "difficult sequences." mit.eduacs.org

Future developments in automated synthesis will likely focus on:

Optimized Flow Chemistry: Automated fast-flow peptide synthesis (AFPS) has shown promise in synthesizing complex proteins and peptide-PNA conjugates by minimizing reaction times and improving crude purity. acs.orgacs.orgchemrxiv.org Further refinement of these systems, including real-time monitoring of reaction steps using techniques like Raman spectroscopy, will enhance efficiency and allow for precise control over the synthesis process. euroapi.com

Addressing Aggregation: The development of new resins and backbone protection strategies, such as the use of pseudoprolines, is crucial for disrupting inter-chain aggregation during the synthesis of long and complex peptides. nih.gov

High-Throughput Synthesis: As personalized medicine and peptide-based vaccines gain traction, the demand for rapid, high-throughput synthesis of custom peptides is increasing. mit.edu Automated platforms are essential for meeting this demand, enabling the production of peptide libraries for screening and the timely synthesis of patient-specific neoantigen vaccines.

Mechanistic Studies of Side Reaction Pathways Leading to Fmoc-L-Orn(Pbf)-OH

A thorough understanding of the mechanisms behind side reactions is critical for developing strategies to minimize their occurrence. While the Pbf group has improved upon its predecessors, it is not entirely free from contributing to unwanted byproducts. nih.gov

Key areas for future mechanistic investigation include:

δ-Lactam Formation: While it is known that δ-lactam formation occurs during the activation of Fmoc-Arg(Pbf)-OH, a deeper understanding of the kinetics and influencing factors in various solvent systems is needed. nih.govissuu.com Recent studies have shown that this side reaction is exacerbated in viscous solvents like N-butylpyrrolidinone (NBP) but can be mitigated by optimizing reaction temperature and the mode of reagent addition. researchgate.net

Ornithine Formation: The conversion of protected arginine to ornithine can occur during both the coupling and cleavage steps. issuu.comnih.gov Mechanistic studies can help to elucidate the exact pathways and conditions that favor this side reaction, leading to improved protocols for its prevention.

Protecting Group Migration: In sequences containing both arginine and tryptophan, the Pbf group can migrate from the arginine side chain to the tryptophan indole (B1671886) ring during trifluoroacetic acid (TFA) cleavage. iris-biotech.de Investigating the mechanism of this transfer and the factors that influence its extent will aid in the development of more robust cleavage cocktails and protecting group strategies. peptide.com

Aspartimide Formation: When peptides contain aspartic acid, the formation of aspartimide is a common side reaction, particularly when followed by residues like glycine, asparagine, or arginine. iris-biotech.de Understanding the influence of neighboring residues, including ornithine, on the rate of aspartimide formation is crucial for optimizing synthesis strategies.

By focusing on these key areas of research, the scientific community can continue to refine the tools and techniques available for peptide synthesis, enabling the creation of increasingly complex and therapeutically valuable molecules with greater efficiency and sustainability.

Q & A

Q. What are the standard coupling conditions for Fmoc-L-Orn(Pbf)-OH in solid-phase peptide synthesis?

this compound is typically coupled using carbodiimide-based activators such as DIC (diisopropylcarbodiimide) or EDCI (N,N'-dicyclohexylcarbodiimide) in combination with additives like OxymaPure or HOAt (1-hydroxy-7-azabenzotriazole). These reagents minimize racemization and improve coupling efficiency. For example, a 1:1:1 molar ratio of this compound, OxymaPure, and DIC in DMF (0.075 M concentration) achieves >90% coupling efficiency when reacted with resin-bound peptides for 2 hours at 45–60°C . Solvent choice is critical: DMF outperforms solvents like NBP (n-butylpyrrolidinone) in reducing side reactions like δ-lactam formation .

Q. What is the role of the Pbf protecting group in this compound, and how is it removed during synthesis?

The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the side-chain amine of ornithine during peptide synthesis. It prevents undesired interactions during coupling and ensures regioselective reactions. Pbf is cleaved under strong acidic conditions, typically using trifluoroacetic acid (TFA) with scavengers like water or triisopropylsilane. A two-step deprotection protocol (e.g., 95% TFA for 1–2 hours) is often employed to remove Pbf while retaining acid-labile groups like Fmoc .

Q. How can researchers optimize the solubility of this compound in common peptide synthesis solvents?

this compound exhibits moderate solubility in DMF and DCM (dichloromethane). Pre-dissolving the amino acid in minimal DMF (0.1–0.2 M) before activation enhances homogeneity. For challenging cases, adding co-solvents like NMP (N-methylpyrrolidone) or heating to 45–50°C can improve dissolution without compromising stability. Sonication is also effective for breaking aggregates .

Advanced Research Questions

Q. How can researchers prevent δ-lactam formation during the activation of this compound in peptide synthesis?

δ-Lactam formation occurs when the side-chain amine of ornithine reacts with the activated carboxyl group, creating a cyclic byproduct. To suppress this:

- Use low-temperature coupling (0–4°C) to slow intramolecular cyclization.

- Optimize activator stoichiometry : Excess DIC/OxymaPure (1.5–2.0 equiv.) drives coupling forward.

- Employ bulky solvents like DMF, which sterically hinder lactamization compared to polar aprotic solvents .

- Monitor reaction progress via HPLC to detect lactam peaks early and adjust conditions .

Q. What orthogonal deprotection strategies are compatible with this compound for multi-step syntheses?

Pbf is orthogonal to Fmoc (base-labile) and acid-stable groups like Boc (tert-butoxycarbonyl). For example:

Q. What analytical techniques are recommended for assessing the coupling efficiency and purity of this compound in complex peptide sequences?

- HPLC-MS : Reverse-phase chromatography (C18 column, 0.1% TFA/acetonitrile gradient) coupled with mass spectrometry identifies unreacted starting material, lactam byproducts, and truncated peptides .

- Kaiser test : A rapid colorimetric assay detects free amines on resin to confirm coupling completion.

- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) verify the integrity of the Pbf group and absence of racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.